Dimethyl isoxazole-3,5-dicarboxylate

Description

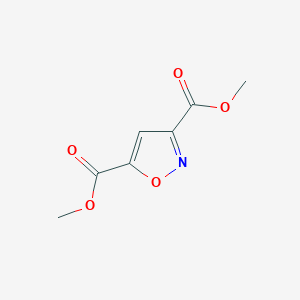

Dimethyl isoxazole-3,5-dicarboxylate is a synthetic heterocyclic compound featuring a five-membered isoxazole ring substituted with methyl ester groups at positions 3 and 5. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. Its structure combines the aromatic stability of the isoxazole core with the reactivity of ester groups, enabling participation in cycloaddition, alkylation, and hydrolysis reactions. Applications include its use as a precursor for agrochemicals and bioactive molecules due to its dual ester functionality.

Properties

IUPAC Name |

dimethyl 1,2-oxazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c1-11-6(9)4-3-5(13-8-4)7(10)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIRMBNWYWMJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl isoxazole-3,5-dicarboxylate (DMID) is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

1. Overview of this compound

This compound is a derivative of isoxazole, a five-membered heterocyclic compound known for its diverse biological properties. The presence of two carboxylate groups enhances its reactivity and potential interactions with biological targets.

2. Synthesis

The synthesis of DMID typically involves cyclization reactions that yield isoxazole derivatives. Recent studies have detailed various methods for synthesizing isoxazoles, including the use of reagents like phenylselenyl chloride and silver salts, leading to high yields of functionalized compounds .

3.1 Antitumor Activity

DMID has been identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene transcription associated with cancer development. A study demonstrated that a derivative of DMID significantly inhibited the proliferation of colorectal cancer cells (HCT116) with an IC50 value of 162 nM . Furthermore, it exhibited a tumor suppression rate of 56.1% in mouse models .

The mechanism by which DMID exerts its antitumor effects involves modulation of key proteins involved in apoptosis and cell cycle regulation. Specifically, it down-regulates c-MYC and Bcl-2 protein levels while up-regulating HEXIM1 expression . These changes contribute to enhanced apoptosis in cancer cells.

3.3 Pharmacological Applications

Beyond its antitumor properties, DMID and its derivatives have shown promise in various pharmacological applications including:

- Analgesic Effects : Some derivatives exhibit pain-relieving properties.

- Anti-inflammatory Activity : Isoxazole compounds have been linked to reduced inflammation markers.

- Antimicrobial Properties : Certain derivatives demonstrate antibacterial and antifungal activities .

4. Case Studies

Several case studies highlight the efficacy of DMID in different biological contexts:

5. Conclusion

This compound represents a promising compound in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy. Ongoing research aims to further elucidate its mechanisms and optimize its therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Properties of Isoxazole Dicarboxylates

Comparison with 3,5-Diphenyl Isoxazole Derivatives

Table 2: Isoxazole Derivatives with Phenyl Substituents

| Compound | Substituents | Key Biological Activity | Applications | References |

|---|---|---|---|---|

| Compound H | 3,5-Diphenyl | Antifungal, antioxidant | Drug development |

Comparison with Pyrazole Dicarboxylate Derivatives

- Structural Differences : Pyrazole cores (two adjacent nitrogen atoms) replace isoxazole, altering electronic properties and coordination chemistry.

- Functionalization: Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate: A nitrile group at position 1 enables further heterocyclic synthesis (e.g., triazoles). Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate: The benzyl nitrile group enhances stacking interactions in crystal lattices.

- Applications : Pyrazole derivatives are prevalent in anticancer and antimicrobial research due to their heteroatom-rich scaffolds.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for dimethyl isoxazole-3,5-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions using hydroxylamine derivatives and diketones. Reaction conditions, such as solvent choice (e.g., ethanol or acetic acid), temperature (60–100°C), and catalysts (acidic or basic conditions), critically impact yield and purity. For instance, hydroxylamine hydrochloride in refluxing ethanol with sodium carbonate facilitates cyclization, achieving ~75% yield for analogous isoxazole derivatives . Optimization via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended for monitoring intermediate formation .

Q. What analytical techniques are recommended for monitoring the synthesis and assessing purity?

- Methodological Answer : TLC is ideal for real-time reaction monitoring, while HPLC ensures purity assessment post-synthesis. Spectroscopic methods, including -NMR and -NMR, confirm structural integrity. For example, -NMR can detect singlet peaks for amino groups (δ ~6.1 ppm) and aromatic protons (δ ~7.2–7.8 ppm) in related compounds . Mass spectrometry (MS) provides molecular weight verification .

Q. How is this compound stabilized during storage, and what are its key stability concerns?

- Methodological Answer : The compound should be stored in anhydrous conditions at 2–8°C to prevent hydrolysis of the ester groups. Hygroscopic intermediates require desiccants or inert-atmosphere handling. Stability tests under varying pH and temperature can identify degradation pathways, with UV-Vis spectroscopy tracking absorbance changes indicative of decomposition .

Advanced Research Questions

Q. How can X-ray crystallography and spectroscopic methods elucidate the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like APEX2 or SHELXTL resolves bond lengths, angles, and torsional strain. For example, SCXRD of analogous pyrazole dicarboxylates revealed planar heterocyclic rings with dihedral angles <5°, stabilized by intramolecular hydrogen bonding . Density functional theory (DFT) calculations complement experimental data by predicting electronic properties and reactive sites .

Q. What strategies are employed in designing enzyme inhibition studies using this compound as a chelating agent?

- Methodological Answer : The compound’s dicarboxylate groups enable metal ion chelation (e.g., Mg, Zn), disrupting metalloenzyme active sites. Competitive inhibition assays using UV-Vis spectrophotometry or isothermal titration calorimetry (ITC) quantify binding affinities. For example, IC values for related isoxazole derivatives against fungal cytochrome P450 enzymes were determined via NADPH oxidation assays .

Q. How do structural modifications to the isoxazole ring affect biological activity, and how is structure-activity relationship (SAR) analyzed?

- Methodological Answer : Substituent effects (e.g., electron-withdrawing groups at C-4) enhance antifungal activity by increasing electrophilicity. SAR studies involve synthesizing derivatives (e.g., halogenated or alkylated analogs) and testing against target organisms. For 3,5-diphenyl isoxazoles, logP values correlated with membrane permeability, assessed via Caco-2 cell monolayers .

Q. How can contradictions in reported biological activities be resolved through experimental design?

- Methodological Answer : Discrepancies in bioactivity (e.g., conflicting antifungal results) require standardized assays (CLSI guidelines) and controlled variables (pH, inoculum size). Replicating studies with pure enantiomers (separated via chiral HPLC) can exclude stereochemical confounding factors. Meta-analyses of IC datasets identify outliers due to assay sensitivity .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Molecular docking (AutoDock) and quantum mechanics/molecular mechanics (QM/MM) simulations model transition states for reactions like ester hydrolysis. Fukui indices derived from DFT calculations identify nucleophilic attack sites (e.g., C-4 position). For pyrazole analogs, computed activation energies matched experimental kinetics data (R >0.9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.